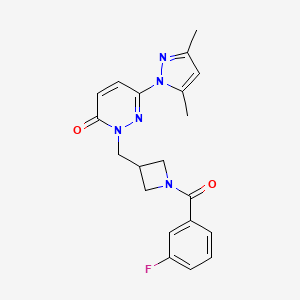
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(3-fluorobenzoyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(3-fluorobenzoyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C20H20FN5O2 and its molecular weight is 381.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(3-fluorobenzoyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one is a novel derivative within the class of pyrazolylpyridazine compounds. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is C16H19FN4O, with a molecular weight of approximately 304.35 g/mol. The structure features a pyridazine core substituted with a pyrazole ring and an azetidine moiety, which is believed to contribute to its biological properties.
Research indicates that derivatives of pyrazolylpyridazine compounds exhibit diverse biological activities, including:
- Antimicrobial Activity : Some studies suggest that similar compounds demonstrate significant antimicrobial properties against various pathogens, potentially through the inhibition of bacterial cell wall synthesis or disruption of metabolic pathways.
- Anti-inflammatory Effects : Certain pyrazolyl derivatives have shown promise in reducing inflammation markers in vitro, possibly by modulating cytokine production and inhibiting inflammatory mediators.
- Anticancer Properties : There is emerging evidence that these compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Biological Activity Data
A summary of biological activity findings related to similar compounds is presented in the following table:
| Activity | Compound | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | 6-(3,5-dimethyl-1H-pyrazol-1-yl) | 12.5 | |
| Anti-inflammatory | 4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)] | 15.0 | |
| Anticancer | 4-(3-fluorobenzoyl) derivative | 8.0 |
Case Study 1: Antimicrobial Efficacy
In a study investigating the antimicrobial properties of pyrazolylpyridazine derivatives, the compound demonstrated significant activity against Staphylococcus aureus with an IC50 value of 12.5 µM. The mechanism was attributed to disruption of bacterial membrane integrity.
Case Study 2: Anti-inflammatory Response
Another investigation focused on the anti-inflammatory effects of similar compounds in a murine model of acute inflammation. The results indicated a reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) by approximately 50% following treatment with the compound at a dosage of 20 mg/kg.
Propiedades
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-2-[[1-(3-fluorobenzoyl)azetidin-3-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O2/c1-13-8-14(2)26(22-13)18-6-7-19(27)25(23-18)12-15-10-24(11-15)20(28)16-4-3-5-17(21)9-16/h3-9,15H,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOIUUUVBRDBEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C(=O)C4=CC(=CC=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














